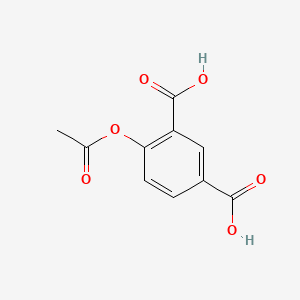

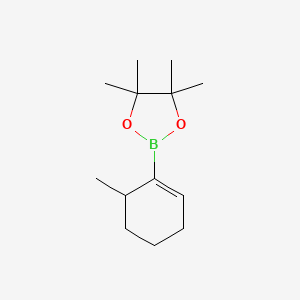

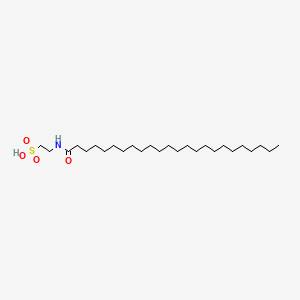

(2,5-Dioxopyrrolidin-1-yl) heptadecanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Anticonvulsant Agents : A study by Kamiński et al. (2015) synthesized a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, among others, as potential new hybrid anticonvulsant agents. These compounds were tested for their anticonvulsant activity in mice, with several showing promising results in seizure models (Kamiński et al., 2015).

Monoclonal Antibody Production : Aki et al. (2021) identified a compound that improved monoclonal antibody production in Chinese hamster ovary cell cultures. This compound showed potential for medication supply and medical cost reduction (Aki et al., 2021).

Chemoselective Conjugation : Reddy et al. (2005) developed an efficient synthesis of a heterobifunctional coupling agent critical for chemoselective conjugation of proteins and enzymes. This synthesis could be useful for preparing other analogous coupling agents (Reddy et al., 2005).

Labeling Biopolymers : Crovetto et al. (2008) synthesized a derivative for labeling amine residues in biopolymers. This derivative can be used as a nucleic acid probe in a homogeneous assay format (Crovetto et al., 2008).

Electrochromic Devices : Yigit et al. (2015) and Camurlu et al. (2012) explored the use of derivatives in electrochromic devices, highlighting their potential for applications in smart windows and displays. These studies focus on the properties and applications of polymers derived from 2,5-dithienylpyrrole functionalized with various chromophores (Yigit et al., 2015), (Camurlu et al., 2012).

Proteomics : Zhang et al. (2002) conducted a study focusing on the resolution of heavy isotope coded peptides in proteomics, using various coding agents including 2,5-dioxopyrrolidin-1-yl esters (Zhang et al., 2002).

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) heptadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-22-19(23)17-18-20(22)24/h2-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNJZBHIONMSLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281106 |

Source

|

| Record name | 2,5-Dioxo-1-pyrrolidinyl heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201472-73-3 |

Source

|

| Record name | 2,5-Dioxo-1-pyrrolidinyl heptadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201472-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide](/img/structure/B566175.png)